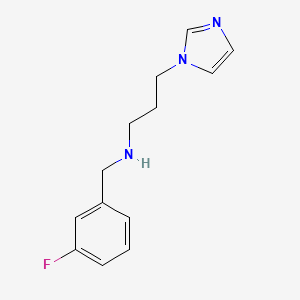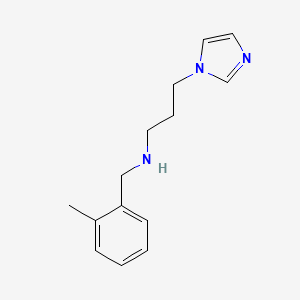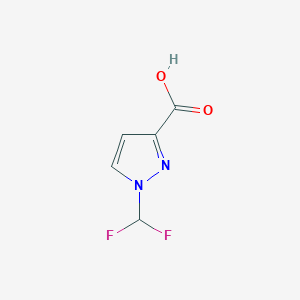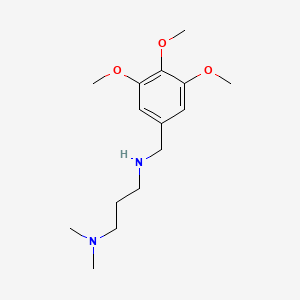
5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid: is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and imidazole moieties in its structure allows for diverse chemical reactivity and biological activity.
Analyse Biochimique
Biochemical Properties
5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a potential inhibitor of Rho-associated protein kinase (ROCK), an enzyme involved in regulating cell shape, motility, and proliferation . The interaction between this compound and ROCK is characterized by the compound binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to changes in cellular processes such as contraction, adhesion, and migration.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for example, this compound has been shown to inhibit cell migration and proliferation by targeting ROCK . This inhibition affects cell signaling pathways, leading to reduced phosphorylation of myosin light chain (MLC), which is crucial for cell motility. Additionally, this compound can influence gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of ROCK by binding to its active site . This binding prevents the phosphorylation of downstream targets such as MLC, leading to altered cellular functions. Additionally, the compound may interact with other biomolecules, such as GTPases, which play a role in cytoskeletal dynamics and cell signaling. These interactions can result in changes in gene expression and cellular behavior.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular functions. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of ROCK activity . Over time, the compound’s effects on cellular processes such as migration and proliferation become more pronounced, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits ROCK activity without causing significant toxicity . At higher doses, adverse effects such as cytotoxicity and tissue damage have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as esterases, which can hydrolyze the compound into inactive metabolites . This metabolic inactivation is crucial for regulating the compound’s activity and preventing potential toxicity. Additionally, the compound may affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s uptake and accumulation in target cells, enhancing its therapeutic efficacy . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with ROCK and other target proteins . Additionally, post-translational modifications such as phosphorylation may influence the compound’s localization and activity, directing it to specific cellular compartments or organelles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the imidazole intermediate.
Industrial Production Methods:
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated derivatives and nucleophiles are often employed in substitution reactions.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with hydrogenated rings.
Substituted Derivatives: Products with various functional groups attached to the rings.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various reactions.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biology and Medicine:
Drug Development: The compound’s structure allows for interactions with various biological targets, making it a potential candidate for drug development, particularly in the treatment of diseases involving enzyme inhibition or receptor modulation.
Biochemical Research: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry:
Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and pesticides.
Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Mécanisme D'action
The mechanism of action of 5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparaison Avec Des Composés Similaires
Imidazole-4-carboxylic acid: Lacks the pyridine moiety but shares the imidazole core.
Pyridine-4-carboxylic acid: Lacks the imidazole moiety but shares the pyridine core.
5-(Pyridin-4-yl)-3H-imidazole: Lacks the carbamoyl group but shares both the pyridine and imidazole cores.
Uniqueness:
5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid is unique due to the presence of both pyridine and imidazole rings, as well as the carbamoyl group. This combination of functional groups allows for diverse chemical reactivity and biological activity, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c15-9(14-6-1-3-11-4-2-6)7-8(10(16)17)13-5-12-7/h1-5H,(H,12,13)(H,16,17)(H,11,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBZSRBTWYFPLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)C2=C(NC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine](/img/structure/B1306367.png)




